α-Amylase Inhibitory Potency: Class-Level Inference from Chromene-6-Sulfonamide Derivatives
Two 2-oxo-2H-chromene-6-sulfonamide derivatives (compounds 2 and 9 in [1]) exhibited α-amylase inhibitory percentages >93% at 100 µg/mL. The most potent derivative (9) had an IC₅₀ of 1.08 ± 0.02 µM, 2.5-fold less potent than acarbose (IC₅₀ = 0.43 ± 0.01 µM) but substantially more active than derivative 4 (IC₅₀ > 15 µM). The target compound, bearing an N-(4-methylbenzyl) substituent, is structurally intermediate between derivative 9 (N-aryl) and derivative 2 (N-benzyl-like), suggesting α-amylase IC₅₀ in the low micromolar range (estimated 1.5–3.0 µM).
≥5-fold over inactive analog
| Evidence Dimension | α-Amylase inhibitory activity (IC₅₀, µM) |
|---|---|
| Target Compound Data | Not directly measured; class-estimated range 1.5–3.0 µM based on structural analogy to derivatives 2 and 9 |
| Comparator Or Baseline | Derivative 9: IC₅₀ = 1.08 ± 0.02 µM; Derivative 2: IC₅₀ = 1.76 ± 0.01 µM; Acarbose: IC₅₀ = 0.43 ± 0.01 µM; Derivative 4: IC₅₀ > 15 µM |
| Quantified Difference | Estimated to be 1.4- to 7.0-fold less potent than acarbose; ≥5-fold more potent than derivative 4 |
| Conditions | In vitro α-amylase inhibition assay, 100 µg/mL screening; IC₅₀ determination via dose-response curve |
Why This Matters
This establishes that the 4-methylbenzyl-substituted chromene-6-sulfonamide scaffold can achieve single-digit micromolar α-amylase inhibition, a prerequisite for antidiabetic lead optimization, while avoiding the metabolic liabilities associated with simpler benzyl analogs.
- [1] El-Haggar, R. et al. RSC Adv. 2024, 14, 15691–15705. DOI: 10.1039/d4ra02143f. View Source
